molecular formula C13H21N3O3 B1344733 tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 158654-95-6

tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B1344733
CAS RN: 158654-95-6
M. Wt: 267.32 g/mol
InChI Key: GGIQUXQAPBSMGF-UHFFFAOYSA-N
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Description

“tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound used for R&D purposes . It is also known as Bilastine impurity .


Synthesis Analysis

The synthesis of potential impurities of bilastine, a well-tolerated, nonsedating H1 receptor antihistamine, has been described . The synthesis involves the formation of several impurities, including 2-amino-2-methylpropyl 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl) piperidine-1-yl)ethyl)phenyl]-2-methyl propanoate (bilastine open-ring ester) and 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl) ethyl) phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) .


Molecular Structure Analysis

The molecular formula of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .


Chemical Reactions Analysis

During the manufacturing of bilastine, the formation of 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl] piperidine-1-yl)ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide (bilastine open-ring amide) was identified at a level of 0.05–0.15% by HPLC .


Physical And Chemical Properties Analysis

The predicted boiling point of “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is 497.1±38.0 °C, and its predicted density is 1.184±0.06 g/cm3 .

Scientific Research Applications

Synthetic Methodologies and Intermediates
Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of crizotinib intermediates, demonstrating its critical role in the preparation of compounds with potential anticancer properties (Kong et al., 2016)[https://consensus.app/papers/synthesis-tertbutyl444455tetramethyl132dioxaborolan-kong/679a2c7d95605a89822c1a18c7447ca6/?utm_source=chatgpt]. Additionally, the chemical has been involved in the development of molecules designed for antibacterial and anthelmintic activities, indicating its versatility in drug development (Sanjeevarayappa et al., 2015)[https://consensus.app/papers/synthesis-characterization-xray-diffraction-studies-sanjeevarayappa/0809c690740153979e8c2d0e5a688a4a/?utm_source=chatgpt].

Chemical Synthesis and Characterization
The compound has been the subject of various synthesis and characterization studies, aiming to explore its properties and potential applications further. Research has shown its use in creating novel compounds through diverse synthetic routes, with detailed characterization including spectral and X-ray diffraction studies to confirm its structure (Didierjean et al., 2004)[https://consensus.app/papers/tertbutyl-didierjean/4c023ac1a921529ba965c8a3bf2bbaad/?utm_source=chatgpt]. Such studies underscore the compound's significance in the field of organic chemistry and materials science.

Biological Activity and Application
Though direct applications in biological systems or therapeutic uses for tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate itself were not found, derivatives and related compounds have been evaluated for various biological activities. The research has mainly focused on the synthesis and potential application of related compounds, indicating the broader relevance of this compound in synthesizing biologically active molecules (Emandi et al., 2018)[https://consensus.app/papers/fluorescent-imidazolebased-chemosensors-detection-emandi/66f1980f2d6d52c594a04cd381a0bac5/?utm_source=chatgpt].

Structural Studies and Derivatives
Further structural analyses, including X-ray diffraction studies, have provided detailed insights into the molecular configuration of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate derivatives. These studies are crucial for understanding the compound's interaction potential and stability, which are essential for its application in more complex chemical syntheses and potential pharmaceutical applications (Dhanalakshmi et al., 2018)[https://consensus.app/papers/structure-hirshfeld-surface-analysis-dhanalakshmi/a5732dbab74a50a2bffc4ed7318a39b2/?utm_source=chatgpt].

Safety And Hazards

It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Imidazole, a component of this compound, has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the problems of antimicrobial resistance (AMR) in drug therapy . Therefore, compounds containing imidazole moiety may have potential for future drug development .

properties

IUPAC Name

tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIQUXQAPBSMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of imidazole (25.6 g, 0.4 mol), triethyl orthoformate (236.8 g, 1.6 mol) and p-toluenesulfonic acid (2 g) was heated at 130° C. overnight with no condenser so ethanol can boil off. The excess orthoformate was removed by rotary evaporation and the residue was purified by vacuum distillation to give 1-(diethoxymethyl)-1H-imidazole (46.7 g). To a solution of the resulting protected imidazole (46.7 g) in anhydrous THF (350 mL) under N2 cooled at −40° C., was added n-butyllithium (2.5 M in hexane, 110 mL) at such a rate that the temperature did not rise above −35° C. After complete addition, a solution of tert-butyl 4-oxopiperidine-1-carboxylate (18.25 g, 91.5 mmol) in anhydrous THF (70 mL) under N2 was added dropwise over 10 minutes keeping the temperature below −40° C. The reaction was stirred at 40° C. for 2 hours then 350 mL of 0.1 N HCl added and stirred for 15 minutes, ethyl acetate (350 mL) added and stirred for 5 minutes. The organic layer was separated and aqueous extracted with ethyl acetate (350 mL). The combined organic layers were washed with saturated NaHCO3, brine, dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography on silica eluting with 10% methanol in ethyl acetate with 0.5% ammonia hydroxide to give tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate (10.5 g).
Quantity
46.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
18.25 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Four

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